molecular formula C19H14N6O3S B5217933 5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one

5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one

Cat. No.: B5217933
M. Wt: 406.4 g/mol
InChI Key: WBWAWSLACAOJID-UHFFFAOYSA-N
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Description

5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one is a complex organic compound that belongs to the class of azo dyes. This compound is characterized by its vibrant color and is often used in various industrial applications, including dyeing and pigmentation. The presence of the thiazole and pyrazolone rings in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting appropriate starting materials such as thiourea and α-haloketones under specific conditions.

    Azo Coupling Reaction: The key step in the synthesis is the azo coupling reaction, where a diazonium salt derived from 2-nitroaniline is coupled with the thiazole derivative. This reaction is usually carried out in an acidic medium to facilitate the formation of the azo bond.

    Formation of the Pyrazolone Ring: The final step involves the cyclization of the intermediate product to form the pyrazolone ring, which is achieved by heating the compound under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazolone rings, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal

Properties

IUPAC Name

5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3S/c1-12-17(22-21-14-9-5-6-10-16(14)25(27)28)18(26)24(23-12)19-20-15(11-29-19)13-7-3-2-4-8-13/h2-11,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWAWSLACAOJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2[N+](=O)[O-])C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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